
2-Aminosuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Aminosuccinamide is an organic compound with the molecular formula C4H8N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinamide can be synthesized through several methods. One common approach involves the reaction of (S)-2-aminosuccinic acid with ammonia. The reaction typically occurs under mild conditions, with the acid being dissolved in water and ammonia gas being bubbled through the solution. The product is then isolated through crystallization.
Industrial Production Methods: In an industrial setting, the production of (S)-2-aminosuccinamide may involve more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to convert precursor molecules into (S)-2-aminosuccinamide with high yield and purity. This method is advantageous due to its specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Aminosuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert (S)-2-aminosuccinamide into its corresponding amine derivatives.
Substitution: The amino group in (S)-2-aminosuccinamide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of (S)-2-aminosuccinamide.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Aminosuccinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: (S)-2-Aminosuccinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-aminosuccinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
®-2-Aminosuccinamide: The enantiomer of (S)-2-aminosuccinamide, with similar chemical properties but different biological activities.
2-Aminosuccinic Acid: A precursor in the synthesis of (S)-2-aminosuccinamide.
2-Aminobutyric Acid: A structurally similar compound with different functional groups.
Uniqueness: (S)-2-Aminosuccinamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds
Propiedades
Fórmula molecular |
C4H9N3O2 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-aminobutanediamide |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9) |
Clave InChI |
DSLBDPPHINVUID-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)

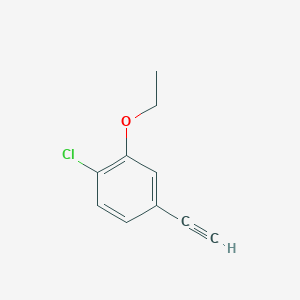
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
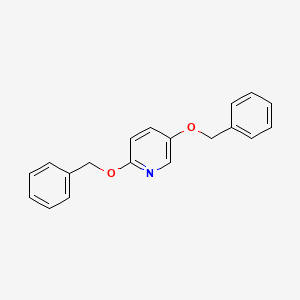
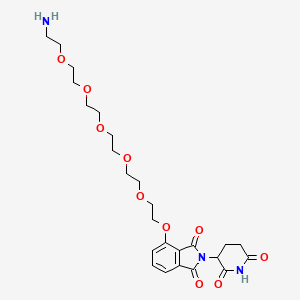
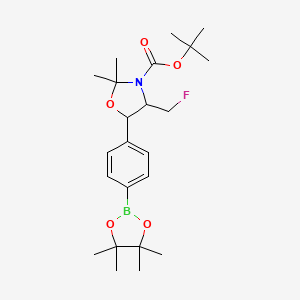
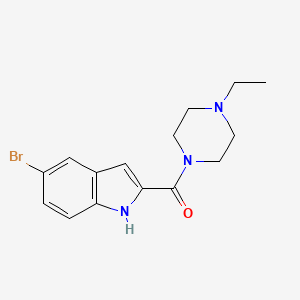
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
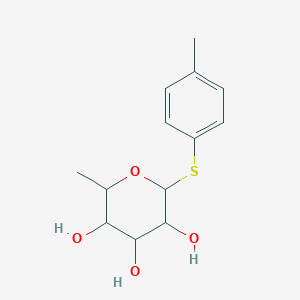
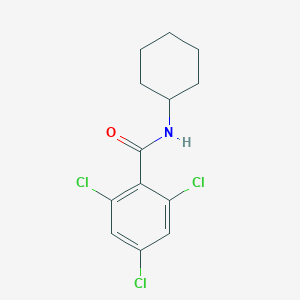
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)
